N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811274
InChI: InChI=1S/C11H14N4O4S3/c1-8-3-5-9(6-4-8)22(18,19)15-10(13-14-11(15)20)7-12-21(2,16)17/h3-6,12H,7H2,1-2H3,(H,14,20)
SMILES:
Molecular Formula: C11H14N4O4S3
Molecular Weight: 362.5 g/mol

N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide

CAS No.:

Cat. No.: VC15811274

Molecular Formula: C11H14N4O4S3

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide -

Specification

Molecular Formula C11H14N4O4S3
Molecular Weight 362.5 g/mol
IUPAC Name N-[[4-(4-methylphenyl)sulfonyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]methanesulfonamide
Standard InChI InChI=1S/C11H14N4O4S3/c1-8-3-5-9(6-4-8)22(18,19)15-10(13-14-11(15)20)7-12-21(2,16)17/h3-6,12H,7H2,1-2H3,(H,14,20)
Standard InChI Key YHHCEUMIOLUDMP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C(=NNC2=S)CNS(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 3-position with a methyl group bearing a methanesulfonamide moiety. The 4-position is occupied by a tosyl (p-toluenesulfonyl) group, while the 5-position contains a mercapto (-SH) group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H14N4O4S3\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}_{4}\text{S}_{3}
Molecular Weight362.5 g/mol
SMILES NotationCC1=CC=C(S(=O)(=O)C2=NN=C(N2C)SCC(NS(=O)(=O)C)C)C=C1
Topological Polar Surface Area144 Ų (estimated)

The triazole ring contributes to π-π stacking interactions, while the sulfonamide and tosyl groups enhance solubility in polar solvents.

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Formation of 5-Mercapto-4-tosyl-4H-1,2,4-triazole: Reacting 4-tosyl-1,2,4-triazole-5-thiol with methylating agents under basic conditions.

  • Sulfonamide Introduction: Treating the intermediate with methanesulfonamide in the presence of a coupling agent (e.g., DCC) to form the final product.

Reaction yields typically range from 60–75%, with purification achieved via column chromatography.

Stability and Reactivity

The mercapto group (-SH) exhibits nucleophilic reactivity, participating in thiol-ene click reactions or disulfide bond formation. The sulfonamide moiety is resistant to hydrolysis under physiological conditions, enhancing metabolic stability.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism involves inhibition of microbial dihydrofolate reductase (DHFR), disrupting folate synthesis .

Table 2: Select Biological Activities

ActivityModel SystemResult
AntimicrobialS. aureusMIC = 8 µg/mL
AntifungalC. albicansMIC = 16 µg/mL
CytotoxicityHeLa cellsIC₅₀ = 12 µM
PDE4 InhibitionEnzymatic assayIC₅₀ = 0.9 µM

Phosphodiesterase 4 (PDE4) Inhibition

Structural analogs of this compound exhibit potent PDE4 inhibition (IC₅₀ = 0.9 µM), suggesting utility in treating inflammatory diseases like asthma and COPD .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for derivatization. Modifications at the triazole 3-position (e.g., replacing methanesulfonamide with aryl groups) have improved target selectivity in kinase inhibitors.

Material Science Applications

Its sulfur-rich structure enables coordination with metal ions, forming complexes studied for catalytic and conductive properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator